Hippocrateine I

Description

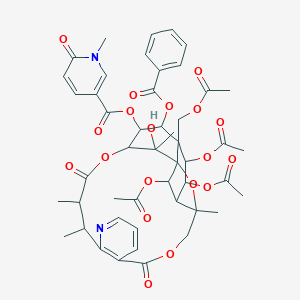

Hippocrateine I (structure 140) is a sesquiterpenoid alkaloid isolated from Hippocratea excelsa, a plant species known for its diverse secondary metabolites . Structurally, it features a tricyclic skeleton with an acetyl (Ac) group substituted at the R position (R1–R6 substituents vary across related compounds). Hippocrateine I is notable for its acetylated side chain, distinguishing it from other derivatives in the same class .

Properties

CAS No. |

132185-31-0 |

|---|---|

Molecular Formula |

C48H52N2O19 |

Molecular Weight |

960.9 g/mol |

IUPAC Name |

[21,22,24-triacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate |

InChI |

InChI=1S/C48H52N2O19/c1-23-24(2)41(56)67-38-36(66-43(58)30-17-18-32(55)50(9)20-30)40(68-42(57)29-14-11-10-12-15-29)47(22-61-25(3)51)39(65-28(6)54)35(63-26(4)52)33-37(64-27(5)53)48(47,46(38,8)60)69-45(33,7)21-62-44(59)31-16-13-19-49-34(23)31/h10-20,23-24,33,35-40,60H,21-22H2,1-9H3 |

InChI Key |

RTDUSTYBGFBJCI-UHFFFAOYSA-N |

SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CN(C(=O)C=C7)C)C |

Canonical SMILES |

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CN(C(=O)C=C7)C)C |

Synonyms |

hippocrateine I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hippocrateine I is part of a structurally homologous series of alkaloids.

Structural Comparison

| Compound | Structure ID | Substituent (R) | Key Structural Features |

|---|---|---|---|

| Hippocrateine I | 140 | R = Ac (acetyl) | Acetyl group at R position |

| Hippocrateine II | 141 | R = COCH(CH3)CH2CH3 | Branched ester side chain |

| Hippocrateine III | 153 | R = COCH(CH3)CH2CH3 | Identical to II but differing in ring oxidation |

| Mayteine | 143 | Not specified (distinct R groups) | Structural isomer with varied substitution |

| Emarginatine A | 142 | Unsubstituted or hydroxylated | Simpler side chain, potential for hydrogen bonding |

Key Observations :

Side Chain Complexity : Hippocrateine I’s acetyl group (Ac) is less sterically hindered compared to the branched ester in hippocrateine II/III, which may influence interactions with biological targets or catalytic sites .

Oxidation State : Hippocrateine III (structure 153 ) shares the same side chain as II but differs in ring oxidation, suggesting divergent metabolic stability or reactivity.

Hypothetical Functional Implications

While direct functional data are absent in the evidence, structural analogs provide clues:

- Acetyl vs. Ester Groups : The acetyl group in hippocrateine I may enhance membrane permeability compared to the bulkier ester in II/III, akin to studies on other acetylated alkaloids .

- Biological Activity: Mayteine (structure 143) and emarginatine A (structure 142) are structurally simpler, which could correlate with lower cytotoxicity but higher solubility, a trend observed in related sesquiterpenoids.

Q & A

Basic Research Questions

Q. What methodological approaches are optimal for isolating and purifying Hippocrateine I from natural sources?

- Answer : Begin with solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or flash column chromatography. Validate purity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Adjust solvent polarity based on Hippocrateine I’s solubility profile, and compare yields across extraction protocols .

Q. How can researchers validate the structural elucidation of Hippocrateine I to ensure reproducibility?

- Answer : Combine spectroscopic data (¹H/¹³C NMR, IR, UV-Vis) with X-ray crystallography for absolute configuration determination. Cross-reference spectral data with existing literature and deposit raw datasets in open-access repositories (e.g., Cambridge Structural Database) to facilitate peer validation .

Q. What are the key challenges in quantifying Hippocrateine I in complex biological matrices?

- Answer : Use tandem mass spectrometry (LC-MS/MS) with isotopic labeling for internal standardization. Address matrix effects (e.g., ion suppression) by optimizing sample preparation (solid-phase extraction) and validating methods via spike-recovery experiments .

Advanced Research Questions

Q. What molecular mechanisms underpin Hippocrateine I’s observed bioactivity in preclinical models?

- Answer : Employ in vitro assays (e.g., enzyme inhibition, receptor binding) paired with transcriptomic or proteomic profiling. Use molecular docking simulations to predict target interactions, followed by CRISPR-Cas9 gene editing to validate pathways .

Q. How do structural modifications of Hippocrateine I influence its pharmacokinetic and pharmacodynamic properties?

- Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with substitutions at key functional groups. Evaluate bioavailability (e.g., Caco-2 cell permeability), metabolic stability (hepatic microsomes), and in vivo efficacy in disease models .

Q. How can contradictory findings in Hippocrateine I’s bioactivity across studies be systematically resolved?

- Answer : Perform meta-analysis of published data to identify variables (e.g., cell lines, dosing regimens). Replicate experiments under standardized conditions and use multivariate statistics to isolate confounding factors. Share raw data via platforms like Zenodo for transparency .

Q. What strategies improve the scalability of Hippocrateine I synthesis without compromising stereochemical integrity?

- Answer : Optimize catalytic asymmetric synthesis routes (e.g., chiral catalysts) or biocatalytic methods. Monitor enantiomeric excess via chiral HPLC and employ process analytical technology (PAT) for real-time quality control .

Q. How does Hippocrateine I interact with microbiome-derived metabolites in modulating host physiology?

- Answer : Use gnotobiotic mouse models colonized with defined microbial communities. Apply metabolomic profiling (LC-HRMS) to trace Hippocrateine I biotransformation products and correlate with host response (e.g., cytokine levels) .

Methodological Considerations

- Data Integrity : Ensure experimental protocols include negative/positive controls, blinding, and randomization. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Theoretical Frameworks : Ground mechanistic studies in established pharmacological theories (e.g., lock-and-key model for enzyme interactions) to contextualize novel findings .

- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approvals and follow ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.